molecular formula C8H13NO B13159633 4-Ethyloxane-4-carbonitrile

4-Ethyloxane-4-carbonitrile

Cat. No.: B13159633
M. Wt: 139.19 g/mol
InChI Key: ZCHZIIANKHNNPP-UHFFFAOYSA-N
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Description

4-Ethyloxane-4-carbonitrile is an organic compound with the molecular formula C₈H₁₃NO It is a nitrile derivative, characterized by the presence of a cyano group (-C≡N) attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyloxane-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl cyanoacetate with 1,4-dibromobutane in the presence of a base, followed by cyclization to form the oxane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyloxane-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxane carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

4-Ethyloxane-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyloxane-4-carbonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in reactions with nucleophiles. The oxane ring provides structural stability and can influence the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

    Acetonitrile (CH₃CN): A simple nitrile used as a solvent in organic synthesis.

    Benzonitrile (C₆H₅CN): An aromatic nitrile with applications in organic synthesis and materials science.

    Cyclohexanecarbonitrile (C₆H₁₁CN): A cyclic nitrile similar in structure to 4-Ethyloxane-4-carbonitrile.

Uniqueness: this compound is unique due to its oxane ring structure, which imparts distinct chemical and physical properties compared to other nitriles

Properties

IUPAC Name

4-ethyloxane-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-2-8(7-9)3-5-10-6-4-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHZIIANKHNNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCOCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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